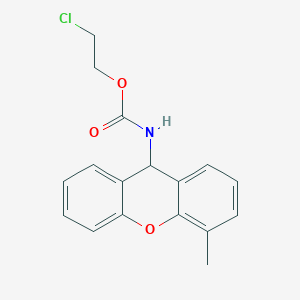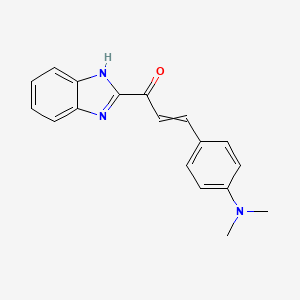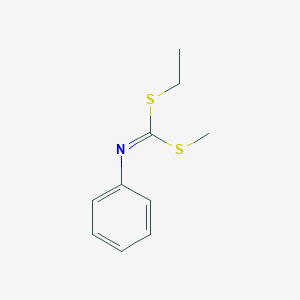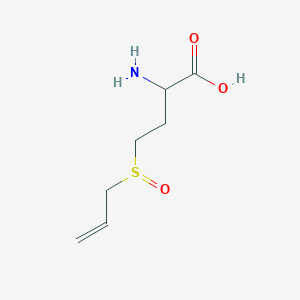![molecular formula C11H14N2O3S B14009709 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine CAS No. 6631-75-0](/img/structure/B14009709.png)
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a sulfanylmethyl group. It is known for its applications in medicinal chemistry, particularly as a precursor for various biologically active molecules .
準備方法
The synthesis of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-thiomorpholinoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, including antidiabetic, antimigraine, and antibiotic agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.
類似化合物との比較
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)thiomorpholine: This compound is structurally similar but lacks the sulfanylmethyl group.
Morpholine derivatives: Various morpholine derivatives are used in medicinal chemistry, but the presence of the nitrophenyl and sulfanylmethyl groups in this compound makes it unique in terms of its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.
特性
CAS番号 |
6631-75-0 |
|---|---|
分子式 |
C11H14N2O3S |
分子量 |
254.31 g/mol |
IUPAC名 |
4-[(4-nitrophenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
InChIキー |
KTJWYUMKVRILEP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)



![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)


![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)



